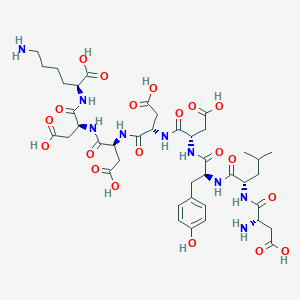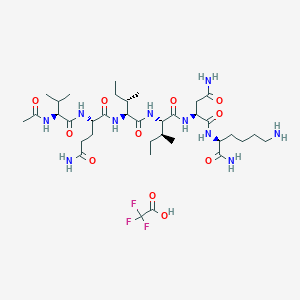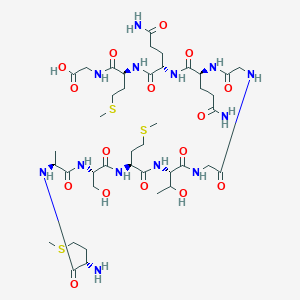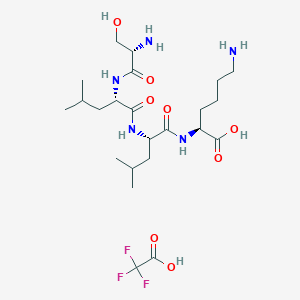
Exendin derivative 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exendin derivative 1 is a 39 amino acid peptide.
Aplicaciones Científicas De Investigación
Imaging Beta Cells
Exendin derivatives like Exendin-4 are used in developing imaging agents for beta cells. Modifications of Exendin-4 have led to the creation of high-yield PET imaging agents that accumulate in beta cells and enable in vivo imaging of insulinomas, as demonstrated in studies by Keliher et al. (2012) and Bauman et al. (2015) (Keliher et al., 2012) (Bauman et al., 2015).
Neurogenesis and Neuroprotection
Exendin-4 has shown promise in promoting neurogenesis and providing neuroprotection. Bertilsson et al. (2008) found that Exendin-4 stimulates neurogenesis in the adult rodent brain and induces recovery in a Parkinson's disease model. Additionally, Darsalia et al. (2014) reported that Exendin-4 reduces ischemic brain injury in diabetic mice and promotes microglial M2 polarization (Bertilsson et al., 2008) (Darsalia et al., 2014).
Diabetes Treatment
Exendin-4 has been extensively studied for its role in diabetes treatment. It acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, stimulating insulin secretion and showing a potent insulinotropic effect. Studies by Egan et al. (2002) and Young et al. (1999) have demonstrated its efficacy in reducing blood glucose levels and improving insulin sensitivity in diabetic models (Egan et al., 2002) (Young et al., 1999).
Cardioprotection and Stem Cell Survival
Exendin-4 also shows potential in cardioprotection and enhancing stem cell survival. He et al. (2016) found that Exendin-4 protects bone marrow-derived mesenchymal stem cells against oxygen/glucose and serum deprivation-induced apoptosis (He et al., 2016).
Miscellaneous Applications
Additional research has explored Exendin-4's role in reducing food intake and weight gain (Szayna et al., 2000), its insulinotropic and antagonistic effects on the GLP-1 receptor (Göke et al., 1993), and its evolutionary origin and structural comparison to GLP-1 (Irwin, 2012; Neidigh et al., 2001) (Szayna et al., 2000) (Göke et al., 1993) (Irwin, 2012) (Neidigh et al., 2001).
Propiedades
Fórmula molecular |
C₁₈₄H₂₈₁N₄₉O₆₁S |
|---|---|
Peso molecular |
4187.56 |
Secuencia |
One Letter Code: HAEGTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPSLMNPQRSTVWY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






